molecular formula C7H10N2O2 B2553701 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione CAS No. 162362-90-5

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B2553701
CAS No.: 162362-90-5
M. Wt: 154.169
InChI Key: SSCOKCRLVJSVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is a unique cyclic diketone compound It is characterized by the presence of dimethylamino and methylamino groups attached to a cyclobutene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with dimethylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting drug-resistant pathogens.

    Industry: The compound’s unique structure makes it valuable in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen survival, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(dimethylamino)cyclobut-3-ene-1,2-dione
  • Bis(methylamino)cyclobut-3-ene-1,2-dione
  • Diamino-substituted cyclobut-3-ene-1,2-dione derivatives

Uniqueness

3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCOKCRLVJSVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C1=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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